molecular formula C8H14N4O B2388553 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine CAS No. 1564529-75-4

1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2388553
CAS No.: 1564529-75-4
M. Wt: 182.227
InChI Key: APLFLTVZOUDTFG-UHFFFAOYSA-N
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Description

1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine (CID 84110719) is a high-purity heterocyclic compound supplied for advanced chemical research and development . With the molecular formula C8H14N4O, this molecule features a 1,2,4-triazole core—a privileged scaffold in medicinal and materials chemistry—substituted with an amine group and a tetrahydropyran (oxan-4-yl) ring . This specific structure, incorporating both hydrogen-bond donor/acceptor sites and a sterically defined tetrahydropyran group, makes it a valuable building block for constructing more complex molecules, particularly in the synthesis of novel biheterocyclic systems . Compounds based on the 1,2,4-triazole scaffold are extensively investigated for their potential biological activities. Research into analogous structures has demonstrated significant interest in this chemotype for the development of new pharmacologically active agents, with studies showing related compounds exhibiting promising anticonvulsant properties in experimental models . Furthermore, the 5-amino-1,2,4-triazole moiety is a key precursor in the development of energetic materials, where it is used to create new biheterocyclic scaffolds that can improve performance characteristics such as thermal stability and energy density . The structural features of this compound, confirmed by its provided SMILES string (CN1C(=NC(=N1)C2CCOCC2)N) and InChIKey (APLFLTVZOUDTFG-UHFFFAOYSA-N), offer researchers a versatile intermediate for further derivatization and exploration in various fields, including drug discovery and specialty chemicals . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-methyl-5-(oxan-4-yl)-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-12-8(9)10-7(11-12)6-2-4-13-5-3-6/h6H,2-5H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLFLTVZOUDTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564529-75-4
Record name 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine
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Preparation Methods

The synthesis of 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-1,2,4-triazole and oxan-4-ylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature and time are optimized to ensure maximum yield.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

1-Methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

1-Methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazol-5-amine Derivatives

Compound Name R1 (Position 1) R3 (Position 3) Molecular Formula Molecular Weight (Da) Key Properties/Applications Reference
1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine Methyl Oxan-4-yl C₈H₁₃N₃O 167.11 Structural uniqueness (oxygenated cyclic ether)
3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine Phenyl Naphthalen-1-yl C₁₈H₁₄N₄ 286.33 Anticancer activity (MTT assay vs. MGC-803, HCT-116, MCF-7 cells)
3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine H Pyridin-4-yl C₇H₇N₅ 161.16 EGFR/HER-2 dual-target inhibitors (condensation with quinoline aldehydes)
1-acetyl-3-(2-furyl)-1H-1,2,4-triazol-5-amine Acetyl 2-Furyl C₈H₈N₄O₂ 192.17 Factor XIIa/thrombin inhibition (screened via microscale parallel synthesis)
1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine H 3-Bromophenyl C₈H₆BrN₃ 239.08 Lab-scale scaffold (no specific bioactivity reported)
3-(4-Benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine H 4-Benzylpiperidinyl C₁₄H₁₉N₅ 257.34 Building block for drug discovery (piperidine moiety enhances CNS penetration)

Key Findings:

Substituent Effects on Bioactivity :

  • Aromatic/heteroaryl groups (e.g., naphthalen-1-yl, pyridin-4-yl) at R3 correlate with anticancer and kinase inhibitory activity .
  • Oxygenated substituents (e.g., oxan-4-yl, furyl) may improve solubility and metabolic stability, as seen in Factor XIIa inhibitors and the target compound .
  • Bulky substituents (e.g., benzylpiperidinyl) enhance blood-brain barrier penetration, making them valuable in CNS-targeted drug design .

Synthetic Flexibility :

  • The triazole core is amenable to diverse functionalization. For example:
  • N-Acylation (e.g., acetyl group at R1) enables high-throughput synthesis of enzyme inhibitors .
  • Cycloaddition reactions (e.g., with tetrazoles or pyrazoles) yield tricyclic energetic compounds for materials science .

Energetic Materials Applications :

  • Nitrogen-rich analogs (e.g., azido- or nitro-substituted triazoles) exhibit high heats of formation (>400 kJ/mol) and detonation velocities (~8,500 m/s), making them candidates for gas generators or propellants .

Biological Activity

1-Methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine is a triazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structure combines a triazole ring with an oxan-4-yl group and an amine functionality, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical formula of 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine is C8H14N4OC_8H_{14}N_4O with a molecular weight of 174.22 g/mol. The presence of nitrogen atoms in the triazole ring and the oxan group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains and fungi. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components in microorganisms.

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives, including 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine. A notable study demonstrated that related compounds exhibited IC50 values ranging from 2.90 to 6.40 µM against the HCT-116 colorectal cancer cell line, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Reference
1-Methyl-3-(oxan-4-yl)-...HCT-1162.90 - 6.40
DoxorubicinHCT-1164.80
ErlotinibHCT-1167.80

The mechanism of action for its anticancer effects may involve apoptosis induction and cell cycle arrest. For instance, flow cytometry analysis revealed that treatment with certain triazole derivatives led to increased apoptosis rates in cancer cells .

The biological activity of 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine is believed to be mediated through its interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cell proliferation and survival pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication or repair.
  • Receptor Interaction : It could interact with growth factor receptors like EGFR (Epidermal Growth Factor Receptor), potentially blocking signaling pathways that promote tumor growth.

Case Studies and Research Findings

A study focusing on quinazolinone-based derivatives containing triazole structures highlighted their efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The incorporation of the oxan group into the triazole framework was found to enhance cytotoxicity significantly .

Example Case Study

In a controlled experiment assessing the effects of a related triazole derivative on HCT-116 cells:

  • Treatment Duration : 24 hours
  • Concentration : 5.40 µM

Results indicated:

  • G1 Phase Arrest : Increased accumulation of cells in the G1 phase compared to untreated controls.
  • Apoptosis Induction : Notable increases in early and late apoptotic cell populations were observed .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors such as oxan-4-yl amines and methyl-substituted triazole intermediates. Key parameters include:
  • Catalysts : Use of copper(I) iodide or palladium catalysts for efficient cross-coupling reactions.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while ethers (THF) improve selectivity for intermediate steps .
  • Temperature Control : Reactions often proceed at 60–100°C for cyclization; lower temperatures (0–25°C) are employed for sensitive intermediates to prevent decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing 1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-amine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identifies methyl groups (δ 2.4–3.1 ppm) and oxan-4-yl protons (δ 3.5–4.0 ppm).
  • ¹³C NMR : Confirms triazole ring carbons (δ 145–160 ppm) and oxane substituents (δ 65–75 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ at m/z 209.1) .
  • Infrared Spectroscopy (IR) : Detects N–H stretches (3300–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

Advanced Research Questions

Q. How does the oxan-4-yl substituent influence the compound’s electronic structure and binding affinity compared to phenyl or fluorophenyl analogs?

  • Methodological Answer :
  • Computational Modeling : Density Functional Theory (DFT) calculations reveal the oxan-4-yl group’s electron-donating effects, which stabilize the triazole ring’s π-system. This enhances hydrogen-bonding capacity with biological targets (e.g., enzymes) compared to electron-withdrawing groups like fluorine .
  • X-ray Crystallography : Structural data (e.g., bond angles: N1–C2–N3 ≈ 108°) highlight steric effects of the oxane ring, which may reduce off-target interactions in enzyme inhibition assays .
  • Structure-Activity Relationship (SAR) : Oxan-4-yl analogs show 2–3× higher selectivity for kinase inhibitors vs. phenyl-substituted derivatives in vitro .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Dose-Response Profiling : Use standardized assays (e.g., MIC for antimicrobial activity; IC₅₀ in cancer cell lines) to compare activity across studies. Variations may arise from cell line specificity (e.g., HeLa vs. MCF-7) .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to distinguish intrinsic activity from artifacts caused by rapid degradation .
  • Statistical Validation : Apply ANOVA or machine learning models to identify confounding variables (e.g., solvent residues, assay pH) .

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